N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
Overview
Description
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide is a compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse pharmacological properties and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide typically involves the condensation of corresponding acids followed by hydrolysis and cyclization. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of cell interactions.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as PDE10A, which plays a role in neurological functions. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide is unique compared to other similar compounds due to its specific structural features and pharmacological properties. Similar compounds include:
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-5-21-16-13(15(20-21)19-17(22)10(2)3)9-12-8-6-7-11(4)14(12)18-16/h6-10H,5H2,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOQKMFGHUIIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320970 | |
Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713093-63-1 | |
Record name | N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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